molecular formula C16H14N4S2 B14799941 N-(2-((2-Aminophenyl)disulfanyl)phenyl)pyrimidin-2-amine

N-(2-((2-Aminophenyl)disulfanyl)phenyl)pyrimidin-2-amine

Cat. No.: B14799941
M. Wt: 326.4 g/mol
InChI Key: PLNJNFRVIYRXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((2-Aminophenyl)disulfanyl)phenyl)pyrimidin-2-amine is a complex organic compound characterized by the presence of a disulfide bond linking two aromatic rings, one of which is a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Aminophenyl)disulfanyl)phenyl)pyrimidin-2-amine typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. This process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring the purity of the final product, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Aminophenyl)disulfanyl)phenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonyl derivatives.

    Reduction: The disulfide bond can be reduced to thiol groups.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the disulfide bond can yield sulfonyl derivatives, while reduction can produce thiol-containing compounds.

Scientific Research Applications

N-(2-((2-Aminophenyl)disulfanyl)phenyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-((2-Aminophenyl)disulfanyl)phenyl)pyrimidin-2-amine exerts its effects is primarily through its ability to form and break disulfide bonds. This property allows it to interact with various molecular targets, such as proteins, by modifying their thiol groups. The pathways involved include redox reactions and thiol-disulfide exchange reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminophenyl)benzamide: Similar in structure but lacks the disulfide bond.

    2-Aminopyrimidine: Contains the pyrimidine ring but lacks the disulfide-linked aromatic ring.

Properties

Molecular Formula

C16H14N4S2

Molecular Weight

326.4 g/mol

IUPAC Name

N-[2-[(2-aminophenyl)disulfanyl]phenyl]pyrimidin-2-amine

InChI

InChI=1S/C16H14N4S2/c17-12-6-1-3-8-14(12)21-22-15-9-4-2-7-13(15)20-16-18-10-5-11-19-16/h1-11H,17H2,(H,18,19,20)

InChI Key

PLNJNFRVIYRXIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)SSC2=CC=CC=C2NC3=NC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.